- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

94838-58-1 structure
Nombre del producto:tert-Butyl 4-nitrobenzylcarbamate
Número CAS:94838-58-1
MF:C12H16N2O4
Megavatios:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
tert-Butyl 4-nitrobenzylcarbamate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 4-nitrobenzylcarbamate
- TERT-BUTYL (4-NITROBENZYL)CARBAMATE
- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(4-nitrophenyl)methyl]carbamate
- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-Nitrobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
- tert-Butyl N-(4-nitrobenzyl)carbamate
- tert-butyl 4-nitrobenylcarbamate
- DB-266774
- F31260
- NXHDMOGWVRMCTL-UHFFFAOYSA-N
- AC-29657
- SY032055
- N-Boc-4-nitrobenzylamine
- EN300-141790
- TERT-BUTYL(4-NITROBENZYL)CARBAMATE
- DS-5967
- AB49516
- 4(t-butyloxycarbonylaminomethyl)nitrobenzene
- 94838-58-1
- tert-Butyl4-nitrobenzylcarbamate
- (4-nitrobenzyl)carbamic acid t-butyl ester
- MFCD09038178
- (4-Nitro-benzyl)-carbamic acid tert-butyl ester
- CS-0154393
- (4-Nitrobenzyl)carbamic acid-tert-butyl ester
- p-BocNHCH2C6H4NO2
- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
- DTXSID20442509
- SCHEMBL372131
- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
- AKOS013101184
- t-Butyl 4-nitrobenzylcarbamate
-
- MDL: MFCD09038178
- Renchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
- Clave inchi: NXHDMOGWVRMCTL-UHFFFAOYSA-N
- Sonrisas: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 252.11100
- Masa isotópica única: 252.11100700g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 6
- Complejidad: 298
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 84.2Ų
- Xlogp3: 2.3
Propiedades experimentales
- Punto de ebullición: 408.8°C at 760 mmHg
- PSA: 84.15000
- Logp: 3.53360
tert-Butyl 4-nitrobenzylcarbamate Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H335
tert-Butyl 4-nitrobenzylcarbamate Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl 4-nitrobenzylcarbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141790-0.05g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 0.05g |
$47.0 | 2023-05-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | ≥95% | 1g |
¥750.0 | 2023-09-15 | |
Enamine | EN300-141790-1.0g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 1g |
$205.0 | 2023-05-24 | |
Enamine | EN300-141790-5.0g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 5g |
$554.0 | 2023-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 50mg |
138CNY | 2021-05-08 | |
eNovation Chemicals LLC | D913446-5g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | 95% | 5g |
$280 | 2023-09-03 | |
eNovation Chemicals LLC | D913446-25g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | 95% | 25g |
$860 | 2023-09-03 | |
Enamine | EN300-141790-500mg |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95.0% | 500mg |
$160.0 | 2023-09-30 | |
Enamine | EN300-141790-100mg |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95.0% | 100mg |
$71.0 | 2023-09-30 | |
A2B Chem LLC | AC89483-1g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 98% | 1g |
$35.00 | 2024-07-18 |
tert-Butyl 4-nitrobenzylcarbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt
1.2 3 h, rt
1.2 3 h, rt
Referencia
- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
- Novel lipoic acid analogues that inhibit nitric oxide synthaseBioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt
Referencia
- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt
Referencia
- Chemoselective conversion of azides to t-butyl carbamates and aminesTetrahedron Letters, 2002, 43(48), 8735-8739,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Referencia
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt
Referencia
- Oxidative Approach Enables Efficient Access to Cyclic AzobenzenesJournal of the American Chemical Society, 2019, 141(43), 17295-17304,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt
Referencia
- Azobenzene-based chloride transporters with light-controllable activitiesChemical Communications (Cambridge, 2014, 50(97), 15305-15308,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
Referencia
- Photoresponsive Supramolecular Architectures Based on Polypeptide HybridsMacromolecules (Washington, 2014, 47(21), 7272-7283,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C
Referencia
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl HalidesOrganic Letters, 2011, 13(15), 3956-3959,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected AminomethyltrifluoroboratesOrganic Letters, 2013, 15(10), 2534-2537,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux
Referencia
- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt
Referencia
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effectsBioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
Referencia
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 80, 101-111,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
Referencia
- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylaminesChemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt
Referencia
- A facile synthesis of primary and secondary aminesPolish Journal of Chemistry, 2004, 78(8), 1067-1072,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C
Referencia
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthaseBioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; 1 h, rt
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
Referencia
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA ReceptorJournal of Medicinal Chemistry, 2003, 46(5), 691-701,
tert-Butyl 4-nitrobenzylcarbamate Raw materials
- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- 4-Nitrobenzylamine hydrochloride
- Di-tert-butyl dicarbonate
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
- 1-(azidomethyl)-4-nitrobenzene
- 1-((4-Nitrophenyl))methanamine
tert-Butyl 4-nitrobenzylcarbamate Preparation Products
tert-Butyl 4-nitrobenzylcarbamate Literatura relevante
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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